Physicochemical and Structural Profile
The 2-isopropyl substituent provides a distinct lipophilic and steric profile compared to other common 2-position benzothiazole analogs. Compared to the unsubstituted 2-aminobenzothiazole core or a 2-methyl analog, the 2-isopropyl group increases the calculated LogP (XLogP3 = 2.9) and alters the topological polar surface area (TPSA = 67.2 Ų) . This can affect membrane permeability and target engagement. The compound's calculated density (1.212 g/cm³) and boiling point (329.4 °C at 760 mmHg) provide a basis for purification and handling in a laboratory setting .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 2-Aminobenzothiazole (calculated XLogP ~1.3) |
| Quantified Difference | +1.6 log units |
| Conditions | Computational prediction (PubChem/XLogP3 method) |
Why This Matters
The increased lipophilicity of the 2-isopropyl analog may be advantageous for targets in hydrophobic binding pockets or for improving passive membrane diffusion in cell-based assays.
